

"enantioselective synthesis of 4-(piperidin-2-yl)pyridine"

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Compound of Interest

Compound Name: 4-(Piperidin-2-yl)pyridine

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An In-Depth Technical Guide to the Enantioselective Synthesis of **4-(Piperidin-2-yl)pyridine**

Abstract

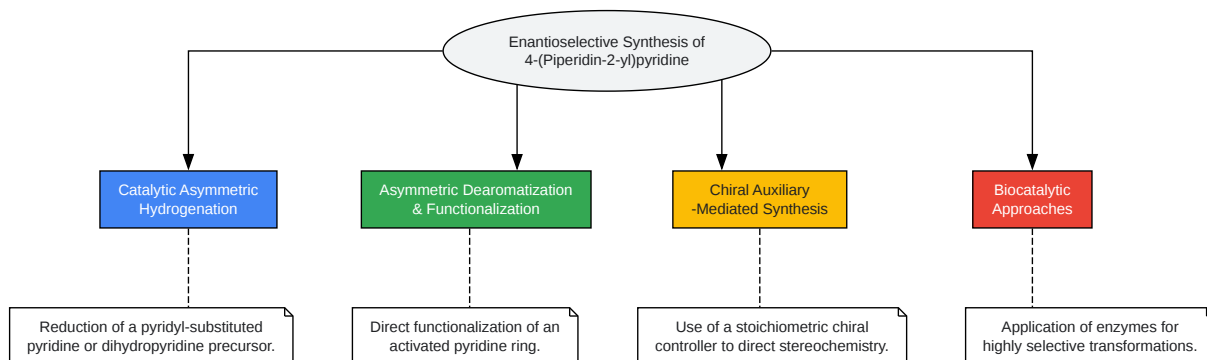
The chiral **4-(piperidin-2-yl)pyridine** scaffold is a privileged structural motif integral to numerous pharmaceuticals and advanced materials. Its unique stereochemical and electronic properties present significant synthetic challenges, necessitating the development of robust and highly selective methodologies. This guide provides a comprehensive overview of the state-of-the-art in the enantioselective synthesis of **4-(piperidin-2-yl)pyridine**, designed for researchers, chemists, and drug development professionals. We will dissect and analyze key strategies, including catalytic asymmetric hydrogenation, modern dearomatization tactics, and biocatalytic transformations. The underlying principles, mechanistic insights, and practical applications of each approach are explored, supported by detailed experimental protocols and comparative data to guide methodological selection in a research and development setting.

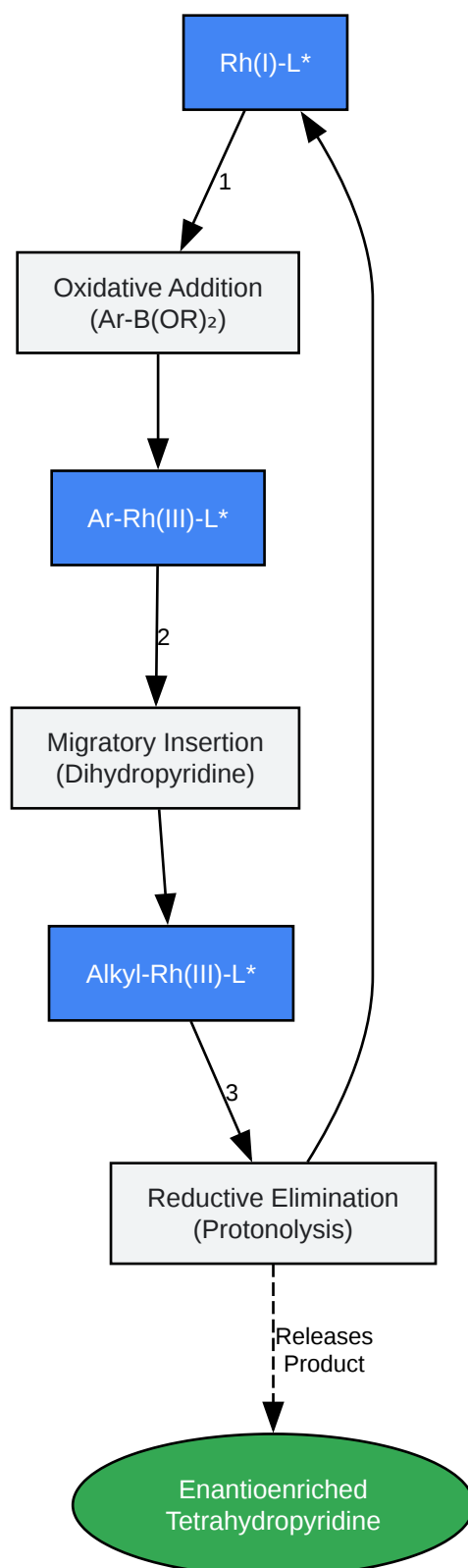
Introduction: The Significance of a Chiral Scaffold

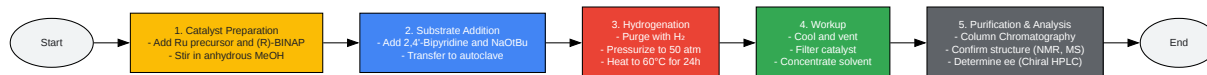
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, featured in a vast portfolio of FDA-approved drugs.^{[1][2]} When coupled with a pyridine moiety at the 4-position, and possessing a stereocenter at the C2 position, the resulting **4-(piperidin-2-yl)pyridine** structure becomes a highly valuable building block. The pyridine's electronic properties and the piperidine's conformational constraints, governed by the stereocenter, allow for precise three-dimensional interactions with biological targets.

However, the synthesis of enantiomerically pure versions of this scaffold is a non-trivial pursuit. The primary challenge often lies in the inherent properties of the pyridine ring; its Lewis basic nitrogen atom can coordinate to and deactivate many transition metal catalysts, complicating catalytic asymmetric reactions.^[3] Therefore, successful strategies must either circumvent this issue through substrate design or employ catalytic systems that are tolerant of the pyridine's basicity.

This guide will navigate the predominant methodologies that have been successfully developed to address these challenges.







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References

- 1. benchchem.com [benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
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